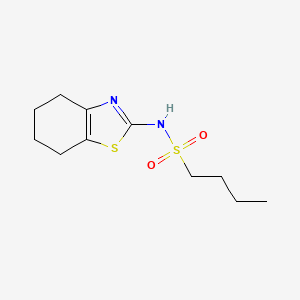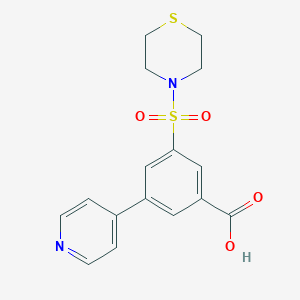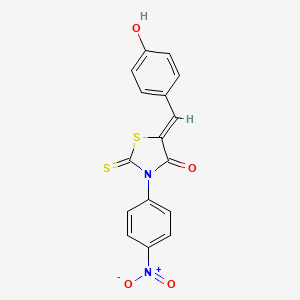![molecular formula C18H17N3O2 B5264370 3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5264370.png)
3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DPOB and belongs to the class of oxadiazole derivatives.
Mechanism of Action
The mechanism of action of DPOB is not fully understood. However, it has been suggested that DPOB exerts its biological activities by interacting with specific targets in the cells. For instance, it has been reported that DPOB inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Moreover, DPOB has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects:
DPOB has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that DPOB inhibits the growth of cancer cells, fungi, and bacteria. Moreover, it has been reported to possess anti-inflammatory and analgesic properties. In vivo studies have shown that DPOB reduces the tumor growth in mice and exhibits low toxicity.
Advantages and Limitations for Lab Experiments
One of the main advantages of DPOB is its versatility, which allows it to be used in various fields. Moreover, DPOB exhibits low toxicity, making it a potential candidate for the development of new drugs. However, the synthesis of DPOB requires several steps, which can be time-consuming and expensive. Moreover, DPOB is not readily available commercially, which can limit its use in lab experiments.
Future Directions
There are several future directions for the research on DPOB. One of the potential applications of DPOB is in the development of new drugs for the treatment of cancer and inflammatory diseases. Moreover, DPOB can be used as a building block for the synthesis of new organic materials with unique properties. Furthermore, the development of new fluorescent probes based on DPOB can be useful for the detection of biomolecules in cells and tissues.
Conclusion:
In conclusion, DPOB is a versatile compound that has potential applications in various fields, including medicinal chemistry, material science, and biochemistry. The synthesis method of DPOB is complex, but it exhibits low toxicity, making it a potential candidate for the development of new drugs. The mechanism of action of DPOB is not fully understood, but it has been found to exhibit various biochemical and physiological effects. The future directions for the research on DPOB include the development of new drugs, organic materials, and fluorescent probes.
Synthesis Methods
DPOB can be synthesized through various methods, including the reaction of 3,5-dimethylbenzoic acid with thionyl chloride, followed by the reaction with 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde in the presence of triethylamine. The resulting product is then treated with hydrochloric acid to obtain DPOB in high yield.
Scientific Research Applications
DPOB has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, DPOB has been found to exhibit anticancer, antifungal, and antibacterial activities. Moreover, it has been reported to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various diseases. In material science, DPOB has been used as a building block for the synthesis of various organic materials, such as polymers and dendrimers. In biochemistry, DPOB has been used as a fluorescent probe for the detection of various biomolecules, such as proteins and nucleic acids.
Properties
IUPAC Name |
3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-12-8-13(2)10-15(9-12)18(22)19-11-16-20-17(21-23-16)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYANDGFJMXOHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

phosphonium chloride](/img/structure/B5264293.png)
![3-(butylthio)-6-(4,6-dimethyl-3-cyclohexen-1-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5264296.png)
![1-[3-fluoro-4-(1-pyrrolidinyl)phenyl]-1-butanone](/img/structure/B5264299.png)

![2,4-dimethyl-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B5264304.png)
![5-[(isopropylamino)sulfonyl]-2'-methoxybiphenyl-3-carboxylic acid](/img/structure/B5264308.png)
![6-[3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B5264333.png)
![1-[(2,4-dichlorobenzyl)amino]-2-propanol hydrochloride](/img/structure/B5264343.png)

![5-{[(2-cyclohex-1-en-1-ylethyl)amino]sulfonyl}-N,2-dimethylbenzamide](/img/structure/B5264347.png)
![N-(2,4-difluorophenyl)-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide](/img/structure/B5264357.png)

![1-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-methoxypiperidine](/img/structure/B5264376.png)
